molecular formula C17H28N4O3 B12501025 Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B12501025
M. Wt: 336.4 g/mol
InChI Key: MLMXCKDDWPEREW-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate (CAS: 1354000-24-0) is a pyrrolidine-based carbamate derivative featuring a pyrimidine substituent. Its molecular formula is C₁₇H₂₈N₄O₃, with a molecular weight of 336.43 g/mol . The compound comprises:

  • A tert-butyl carbamate group at the 1-position of the pyrrolidine ring, enhancing steric protection and stability.
  • A pyrimidin-4-yloxy group at the 3-position of the pyrrolidine, substituted with a diethylamino moiety at the 6-position of the pyrimidine.

This structure is designed for applications in medicinal chemistry, particularly as an intermediate in drug discovery. The (R)-enantiomer is explicitly noted in , highlighting stereochemical relevance in synthesis and biological activity .

Properties

Molecular Formula

C17H28N4O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3

InChI Key

MLMXCKDDWPEREW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is universally employed to protect the pyrrolidine nitrogen during synthesis. A common starting material is (R)- or (S)-pyrrolidin-3-ol, which undergoes Boc protection under anhydrous conditions. For example, Method G from US Patent 2010/137305 involves reacting pyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding tert-butyl 3-hydroxypyrrolidine-1-carboxylate with >90% purity.

Key considerations :

  • Base selection : DMAP accelerates the reaction but may require rigorous exclusion of moisture.
  • Temperature control : Exothermic reactions necessitate cooling to prevent racemization of chiral centers.

The introduction of the 6-(diethylamino)pyrimidin-4-yloxy group to the Boc-protected pyrrolidine core is achieved through an SN2 reaction. As demonstrated in WO2016121953A1, 4-chloro-6-(diethylamino)pyrimidine is reacted with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours, achieving yields of 65–80%.

Optimization challenges :

  • Solvent choice : DMSO enhances reaction rates but complicates purification due to high boiling points.
  • Steric hindrance : The bulky Boc group on pyrrolidine slows nucleophilic attack, necessitating elevated temperatures.

Catalytic Hydrogenation for Intermediate Reduction

In cases where unsaturated intermediates are formed, catalytic hydrogenation is employed. For instance, US2010/137305 describes the reduction of tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate using platinum oxide (PtO₂) under a hydrogen atmosphere. Methanol is the solvent of choice, and reactions proceed at room temperature for 18 hours, yielding the saturated pyrrolidine derivative in 53% yield.

Comparative data :

Catalyst Solvent Pressure (psi) Yield
PtO₂ Methanol 60 53%
Pd/C (10%) Ethanol 14.7 92%

Pd/C offers higher efficiency but requires careful handling to avoid over-reduction.

Enantioselective Synthesis and Resolution

Chiral purity is critical for pharmaceutical applications. WO2019186343A1 outlines an enantioselective route using (R)- or (S)-Boc-pyrrolidine-3-ol prepared via kinetic resolution with chiral catalysts such as Sharpless epoxidation reagents. Alternatively, chiral HPLC separation of racemic mixtures is employed post-synthesis, though this method reduces overall yield by 20–30%.

Stereochemical analysis :

  • The (R)-enantiomer (CAS 1354000-24-0) is prioritized in oncology applications due to its higher binding affinity to kinase targets.
  • Optical rotation data for the (S)-enantiomer (CAS 1354015-15-8) confirms [α]D²⁵ = +12.4° (c = 1.0, CHCl₃).

Industrial-Scale Process Optimization

Scale-up introduces challenges in reproducibility and cost-efficiency. Key strategies include:

  • Continuous flow chemistry : Reduces reaction times from 24 hours to 2–3 hours by enhancing heat transfer and mixing.
  • Solvent recycling : DMF and methanol are recovered via distillation, lowering production costs by 40%.
  • Quality control : In-process NMR and HPLC ensure intermediates meet >98% purity standards before proceeding.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may be investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent on Pyrimidine/Isoquinoline Linking Group (Position) Pyrrolidine Modification Molecular Formula MW (g/mol) Reference
Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate 6-diethylamino Oxy (3-position) None C₁₇H₂₈N₄O₃ 336.43
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) 4-(4-chloro-3-hydroxyphenyl)isoquinolinyl Oxy (3-position) None C₂₇H₂₈ClN₃O₄ 518.98
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate 6-dibenzylamino, 5-nitro Amino (3-position) (3R)-configuration C₂₉H₃₆N₆O₄ 556.65
Tert-butyl (2S)-2-[[...]pyrrolidine-1-carboxylate (EP 4374877 A2) Trifluoromethylphenyl Hydroxymethyl (2S)-configuration C₃₄H₃₄F₆N₆O₅ 768.67

Key Observations :

  • Substituent Diversity: The diethylamino group in the target compound contrasts with bulkier substituents like dibenzylamino () or halogenated aromatic systems (). These modifications influence solubility, steric hindrance, and binding affinity .
  • Linking Group: The oxy linker in the target compound vs.
  • Stereochemistry : The (R)-configuration in the target compound () vs. (3R) or (2S) in others () may affect chiral recognition in biological systems .

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic displacement or Mitsunobu reactions, similar to ’s 90%-yield route .
  • Halogenated intermediates (e.g., 4-bromoisoquinoline in ) enable cross-coupling but with moderate yields (50%) .

Physicochemical and Hazard Profiles

Key Observations :

  • The target compound’s hazards (H302, H315, H319) are typical for carbamates, requiring careful handling .
  • Nitro-containing analogs () may pose higher toxicity risks (e.g., mutagenicity) but lack explicit data .

Biological Activity

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H28N4O3C_{17}H_{28}N_{4}O_{3} with a molecular weight of approximately 336.4 g/mol. Its structure features a pyrrolidine ring, a tert-butyl ester group, and a pyrimidine ring substituted with a diethylamino group, which contributes to its unique pharmacological properties.

Property Value
Molecular FormulaC17H28N4O3
Molecular Weight336.4 g/mol
IUPAC Nametert-butyl 3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
InChI KeyMLMXCKDDWPEREW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using nitrogen-containing precursors.
  • Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions with suitable pyrimidine derivatives.
  • Attachment of the Diethylamino Group : Alkylation using diethylamine.
  • Formation of the Tert-Butyl Ester : Esterification to introduce the tert-butyl group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and catalytic activity. The exact mechanism can vary depending on the biological context in which it is applied.

Antiinflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, certain pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

  • IC50 Values : Compounds tested against COX-2 have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

Anticancer Potential

There is emerging evidence suggesting that similar compounds may possess anticancer properties due to their ability to inhibit tumor growth and promote apoptosis in cancer cells. For instance, derivatives with structural similarities have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.

Neuroprotective Effects

Given its structural components, there are hypotheses regarding its neuroprotective effects, particularly due to the presence of the diethylamino group, which may enhance blood-brain barrier penetration and modulate neurotransmitter systems.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A comparative analysis of various pyrimidine derivatives demonstrated that those with similar structures to this compound exhibited significant inhibition of inflammatory markers in vitro .
  • Anticancer Activity Assessment : In vitro studies highlighted the potential of related compounds in reducing tumor cell viability through mechanisms involving apoptosis and cell cycle disruption .

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